molecular formula C28H29FN3O3PS B130028 N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide CAS No. 289042-10-0

N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Cat. No. B130028
Key on ui cas rn: 289042-10-0
M. Wt: 537.6 g/mol
InChI Key: CVRDGWDBQZPJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06160115

Procedure details

A suspension of 9.29 g (26.3 mmol) of [4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]methanol in 26 g of toluene was, with ice-bath cooling, admixed with 7.64 g (34.4 mmol) of chlorodiphenylphosphine. After rinsing with a little toluene, the mixture was heated at 111° C. for 2 h. After cooling to room temperature, 4.94 g of a 45 percent strength potassium hydroxide solution and 873 mg (2.71 mmol) of tetrabutylammonium bromide were added, and the mixture was stirred vigorously at 60° C. for 1 h. 100 ml of water was added to the warm reaction mixture. The mixture was briefly stirred at 60° C. and slowly cooled to 4° C., and the precipitated solid was filtered off. The product was washed with cold water (30 ml) and cold toluene (30 ml) and dried under reduced pressure at 40° C. 11.74 g (78.4 percent; content: 94.4 percent) of N-[5-(diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide was isolated in the form of a colorless solid.
Quantity
26 g
Type
solvent
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
873 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH2:14]O)=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[C:10]([N:19]([CH3:24])[S:20]([CH3:23])(=[O:22])=[O:21])[N:9]=2)=[CH:4][CH:3]=1.Cl[P:26]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[OH-:39].[K+].O>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:27]1([P:26]([CH2:14][C:13]2[C:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)=[N:9][C:10]([N:19]([CH3:24])[S:20]([CH3:23])(=[O:22])=[O:21])=[N:11][C:12]=2[CH:16]([CH3:18])[CH3:17])([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:39])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
9.29 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1CO)C(C)C)N(S(=O)(=O)C)C
Name
Quantity
26 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.64 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
873 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was, with ice-bath
WASH
Type
WASH
Details
After rinsing with a little toluene
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
The mixture was briefly stirred at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 4° C.
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
The product was washed with cold water (30 ml) and cold toluene (30 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC=1C(=NC(=NC1C(C)C)N(S(=O)(=O)C)C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.